molecular formula C14H17ClN2O2 B1388357 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride CAS No. 923262-96-8

6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride

Cat. No. B1388357
M. Wt: 280.75 g/mol
InChI Key: KMNVOGVCCZNVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride (6-PIQHCl) is an organic compound belonging to the class of heterocyclic compounds known as isoquinolines. It is a colorless crystalline solid with a melting point of 123-125°C. 6-PIQHCl is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of various other organic compounds, such as carboxylic acids, amines, and peptides.

Scientific Research Applications

6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It is also used in the synthesis of various peptides, such as peptide hormones, and in the synthesis of carboxylic acids and amines. 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride has also been used in the synthesis of various biologically active compounds, such as flavonoids, terpenoids, and alkaloids.

Mechanism Of Action

The mechanism of action of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate molecules. This reaction is believed to be the main reaction responsible for the synthesis of various pharmaceuticals, peptides, and other organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride are not well understood. However, it is believed that the compound may act as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. It may also act as an antioxidant, as it has been found to reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

The main advantage of using 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride for lab experiments is its low cost and easy availability. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively toxic and should be handled with care. Additionally, the reaction conditions of the synthesis of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride can be difficult to control, making it difficult to achieve consistent yields.

Future Directions

There are several potential future directions for the use of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride. It could be used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It could also be used in the synthesis of various peptides, such as peptide hormones, and in the synthesis of carboxylic acids and amines. Additionally, 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride could be used in the synthesis of various biologically active compounds, such as flavonoids, terpenoids, and alkaloids. Finally, it could be used in the development of new drugs, as it has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

properties

IUPAC Name

6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNVOGVCCZNVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655294
Record name 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride

CAS RN

923262-96-8
Record name SAR-407899 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923262968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAR-407899 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD9C9XVB9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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